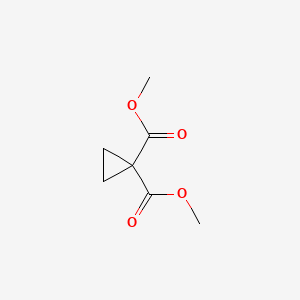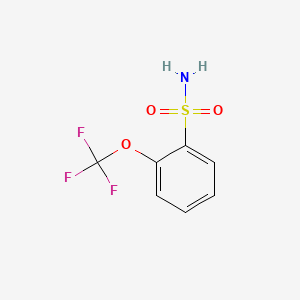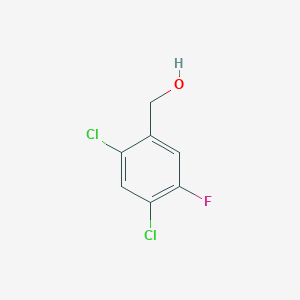
2,4-Dichloro-5-fluorobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C(_7)H(_5)Cl(_2)FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a hydroxymethyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes:
Starting Material: Benzyl alcohol.
Fluorination: The fluorine atom is introduced at the 5 position using reagents such as potassium fluoride (KF) or other fluorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, although this is less common.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: 2,4-Dichloro-5-fluorobenzaldehyde or 2,4-Dichloro-5-fluorobenzoic acid.
Reduction: Benzyl alcohol derivatives with fewer halogen atoms.
Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Applications De Recherche Scientifique
2,4-Dichloro-5-fluorobenzyl alcohol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-5-fluorobenzyl alcohol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity towards certain proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2,4-Difluorobenzyl alcohol: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and applications.
5-Fluoro-2-chlorobenzyl alcohol: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness
2,4-Dichloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its chemical reactivity and biological interactions. This unique structure makes it valuable for targeted research applications where specific halogen interactions are desired.
Propriétés
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAJRDFLAMNMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378842 |
Source


|
| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219765-56-7 |
Source


|
| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

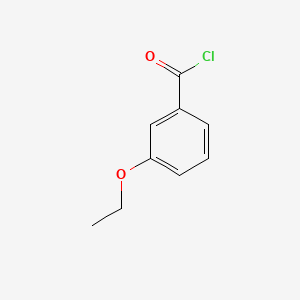
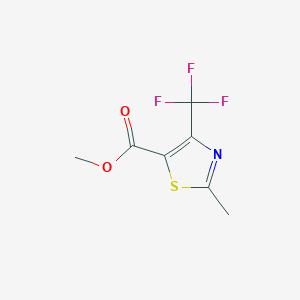
![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)


